molecular formula C16H17NO3 B3931010 N-(3-methoxyphenyl)-2-phenoxypropanamide

N-(3-methoxyphenyl)-2-phenoxypropanamide

Cat. No.: B3931010
M. Wt: 271.31 g/mol
InChI Key: PMDPAPBCRKUENV-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-phenoxypropanamide is a propanamide derivative featuring a 3-methoxyphenyl group attached to the amide nitrogen and a phenoxy moiety at the β-carbon of the propanamide backbone. The compound’s scaffold is versatile, allowing modifications that influence solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12(20-14-8-4-3-5-9-14)16(18)17-13-7-6-10-15(11-13)19-2/h3-12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDPAPBCRKUENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-phenoxypropanamide typically involves the reaction of 3-methoxyaniline with 2-phenoxypropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-phenoxypropanamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-phenoxypropanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The methoxy group and the amide functionality play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit the activity of certain enzymes, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Activities Reference(s)
N-(3-Methoxyphenyl)-2-phenoxypropanamide 3-Methoxyphenyl, phenoxy ~285.3 (estimated) Not explicitly stated -
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide 3-Methoxyphenyl, 2,2-dimethylpropanamide 207.27 Research intermediate
N-(3-Methoxyphenyl)-4-chlorocinnamide 3-Methoxyphenyl, 4-chlorocinnamoyl ~301.7 TRPV1 antagonist (Ki = 18 nM)
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Chlorophenethyl, 6-methoxynaphthyl 383.87 Hybrid molecule (naproxen-derived)
R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide 4-Methoxyphenyl, phenylpropan-2-yl 311.39 Methamphetamine disorder research
N-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-methylpropanamide Trifluoromethyl, 2-methylpropanamide 261.24 Agrochemical potential

Key Observations :

  • Substituent Position : The 3-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl in ’s derivative. Positional isomers can drastically alter receptor interactions; for example, 3-methoxy derivatives often exhibit enhanced CNS permeability compared to 4-substituted analogs .
  • Electron-Withdrawing Groups : The presence of chlorine () or trifluoromethyl () increases lipophilicity and metabolic stability, which is critical for agrochemicals (e.g., flutolanil in ) .
  • Bulkier Moieties : Compounds with naphthalene () or tetrazole rings () demonstrate expanded π-π stacking or hydrogen-bonding capabilities, influencing binding to targets like TRPV1 .

Physicochemical Properties

  • Lipophilicity (logP): ’s logP calculation method (+12 correction factor for hydrogen bonding) suggests that the target compound’s phenoxy group may lower logP compared to trifluoromethyl analogs, impacting bioavailability .
  • Metabolic Stability : The 3-methoxy group is prone to demethylation, whereas halogenated analogs (e.g., 4-chlorocinnamide in ) resist oxidative metabolism .

Q & A

Q. What are the key considerations for designing a high-yield synthesis protocol for N-(3-methoxyphenyl)-2-phenoxypropanamide?

  • Methodological Answer : Multi-step synthesis typically involves coupling a methoxyphenylamine derivative with a phenoxypropanoyl chloride intermediate. Critical parameters include:
  • Temperature control : Maintain 0–5°C during amide bond formation to minimize side reactions (e.g., hydrolysis) .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
  • Catalysts : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride for efficient coupling .
  • Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for tracking reaction progress and confirming intermediate structures .

Q. Which spectroscopic techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃), phenoxy (C₆H₅O-), and amide (CONH-) groups. Aromatic proton splitting patterns confirm substitution positions .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 314.14) and detects isotopic patterns .
  • Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C) confirm functional groups .
  • High-performance liquid chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound analogs?

  • Methodological Answer : Contradictions often arise from assay variability. Strategies include:
  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and concentrations (IC₅₀ values normalized to controls) .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., nitro vs. methoxy substituents) to isolate pharmacophores. For example, 3-nitrophenyl analogs show enhanced anti-inflammatory activity due to electron-withdrawing effects .

Q. What computational strategies are recommended to predict the binding affinity of this compound with target proteins?

  • Methodological Answer :
  • Molecular docking : Tools like AutoDock Vina model interactions with cyclooxygenase-2 (COX-2) or kinases. Focus on hydrogen bonding with the amide group and π-π stacking of the methoxyphenyl ring .
  • Density functional theory (DFT) : Calculate electron density maps to assess reactive sites (e.g., nitro group reduction potentials) .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to validate binding modes .

Q. How can substituent groups on the phenyl rings be optimized to enhance bioactivity while maintaining solubility?

  • Methodological Answer :
  • Electron-withdrawing groups (EWGs) : Introduce nitro (-NO₂) at the meta position to increase electrophilicity and anti-cancer potency (e.g., IC₅₀ improvements of ~40% in MCF-7 cells) .
  • Hydrophilic modifications : Replace methoxy (-OCH₃) with hydroxyl (-OH) to improve aqueous solubility, but protect with acetyl groups during synthesis to prevent oxidation .
  • Quantitative SAR (QSAR) : Use partial least squares (PLS) regression to correlate logP values with cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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